6-Iodobenzene-1,2,3,4,5-pentacarbonitrile
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Overview
Description
6-Iodobenzene-1,2,3,4,5-pentacarbonitrile is an organic compound with the molecular formula C11IN5 It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with five cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodobenzene-1,2,3,4,5-pentacarbonitrile typically involves the iodination of benzene-1,2,3,4,5-pentacarbonitrile. This can be achieved through electrophilic aromatic substitution reactions using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Iodobenzene-1,2,3,4,5-pentacarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The cyano groups can participate in redox reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom, while oxidation and reduction can modify the cyano groups.
Scientific Research Applications
6-Iodobenzene-1,2,3,4,5-pentacarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 6-Iodobenzene-1,2,3,4,5-pentacarbonitrile exerts its effects is largely dependent on its interactions with other molecules. The iodine atom and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular targets and pathways, such as enzyme activity or receptor binding, leading to specific biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,3,4,5-pentacarbonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromobenzene-1,2,3,4,5-pentacarbonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
6-Chlorobenzene-1,2,3,4,5-pentacarbonitrile: Contains a chlorine atom, which also affects its chemical behavior differently compared to the iodine derivative.
Uniqueness
6-Iodobenzene-1,2,3,4,5-pentacarbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to other halogens like chlorine or bromine can influence the compound’s interactions and applications in various fields.
Properties
Molecular Formula |
C11IN5 |
---|---|
Molecular Weight |
329.06 g/mol |
IUPAC Name |
6-iodobenzene-1,2,3,4,5-pentacarbonitrile |
InChI |
InChI=1S/C11IN5/c12-11-9(4-16)7(2-14)6(1-13)8(3-15)10(11)5-17 |
InChI Key |
OWAMZTHCOMZQCU-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1C#N)C#N)I)C#N)C#N |
Origin of Product |
United States |
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